Benzoxazole, 5-nitro-2-(3-pyridinyl)-
Description
Overview of the Benzoxazole (B165842) Scaffold within Heterocyclic Chemistry
The benzoxazole scaffold is a cornerstone of heterocyclic chemistry, characterized by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. researchgate.netresearchgate.net This aromatic organic structure, with the chemical formula C₇H₅NO, provides a stable, planar backbone that serves as a building block for more complex molecules. researchgate.netresearchgate.net The aromaticity of the benzoxazole system renders it relatively stable, yet it possesses reactive sites that are amenable to functionalization, allowing chemists to modify its structure to achieve desired properties. researchgate.netglobalresearchonline.net
The physicochemical nature of the benzoxazole core, containing both nitrogen and oxygen atoms, allows it to act as a hydrogen bond acceptor. researchgate.net Furthermore, the planar benzene ring facilitates crucial noncovalent interactions such as π–π stacking, π-cation, and hydrophobic interactions with biological macromolecules. researchgate.net These characteristics make the benzoxazole scaffold a "privileged structure" or a vital pharmacophore in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. guidechem.com
Academic Importance of Substituted Benzoxazole Systems
The versatility of the benzoxazole scaffold has led to extensive academic and industrial research into its substituted derivatives. By attaching different functional groups to the core structure, scientists have developed a vast library of compounds with a wide spectrum of pharmacological activities. nih.govnih.gov
Substituted benzoxazoles are prominent in drug discovery and development, demonstrating a remarkable range of biological effects. nih.gov Research has identified benzoxazole derivatives with potent activities, including:
Antimicrobial (antibacterial and antifungal) nih.gov
Anticancer nih.gov
Anti-inflammatory nih.govnih.gov
Antiviral guidechem.com
Antitubercular guidechem.com
Anticonvulsant guidechem.com
The significance of this chemical family is underscored by the existence of marketed drugs containing the benzoxazole moiety, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen. nih.govnih.gov Beyond medicine, these compounds are also utilized in material science, for instance, as optical brighteners in detergents. researchgate.net The continuous exploration of new benzoxazole derivatives remains a vibrant area of research, aimed at discovering novel therapeutic agents and materials. globalresearchonline.net
Specific Research Context of Benzoxazole, 5-nitro-2-(3-pyridinyl)-
Benzoxazole, 5-nitro-2-(3-pyridinyl)- is a specific derivative that combines the foundational benzoxazole scaffold with two key substituents: a nitro group (-NO₂) at the 5-position and a pyridinyl (pyridine) ring at the 2-position. While specific published research focusing exclusively on this molecule is limited, its chemical identity is well-defined.
| Identifier | Value |
|---|---|
| CAS Number | 61382-20-5 |
| Molecular Formula | C₁₂H₇N₃O₃ |
| Molecular Weight | 241.206 g/mol |
| Topological Polar Surface Area | 84.7 Ų |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
The research context for this compound can be inferred from studies on structurally related molecules. The presence of a 5-nitro group is significant, as nitro-substituted aromatic compounds are known to be key components in various biologically active agents. For instance, 5-nitro-benzoxazole derivatives have been investigated for their anthelmintic (anti-parasitic worm) properties. researchgate.net The nitro group is a strong electron-withdrawing group, which can substantially alter the electronic properties of the benzoxazole ring system and influence its interaction with biological targets.
Similarly, the 2-(3-pyridinyl) substituent is of high interest. The pyridine (B92270) ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its basic nitrogen atom, which can be crucial for receptor binding. Research on other 2-pyridylbenzoxazoles has indicated potential applications in agrochemicals and as antifeedant agents. mdpi.com The combination of a benzoxazole core with a pyridine ring can enhance the compound's bioactivity. mdpi.com
Therefore, the contemporary significance of Benzoxazole, 5-nitro-2-(3-pyridinyl)- lies in the convergence of these three structural motifs. It represents a target for synthesis and biological screening, with potential to exhibit novel activities stemming from the synergistic effects of the benzoxazole core, the electron-withdrawing nitro group, and the versatile pyridine ring. Future research will likely focus on its synthesis, characterization, and evaluation for a range of applications, particularly in the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61382-20-5 |
|---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
5-nitro-2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChI Key |
KLYBDXWMSUKNSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Benzoxazole, 5 Nitro 2 3 Pyridinyl and Analogous Structures
Strategies for the Formation of the Benzoxazole (B165842) Ring System
The construction of the benzoxazole ring is a classic transformation in heterocyclic chemistry, with several well-established methods. These methodologies are adaptable for the synthesis of a wide array of substituted benzoxazoles, including the title compound.
Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives
A prevalent and direct method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative. In the case of Benzoxazole, 5-nitro-2-(3-pyridinyl)-, this involves the reaction of 2-amino-4-nitrophenol (B125904) with nicotinic acid. This reaction is typically facilitated by a dehydrating agent or a catalyst that promotes the cyclization by removing water.
The reaction proceeds through an initial acylation of the amino group of 2-amino-4-nitrophenol by nicotinic acid to form an N-(2-hydroxy-5-nitrophenyl)nicotinamide intermediate. Subsequent intramolecular cyclodehydration, driven by the reaction conditions, leads to the formation of the oxazole (B20620) ring. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation as it serves as both a catalyst and a solvent, facilitating the reaction at elevated temperatures.
Table 1: Representative Condensation of 2-amino-4-nitrophenol with Nicotinic Acid
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|
Condensation Reactions Utilizing o-Aminophenols and Aldehydes
An alternative and widely used approach involves the condensation of an o-aminophenol with an aldehyde. For the synthesis of the target molecule, 2-amino-4-nitrophenol would be reacted with pyridine-3-carbaldehyde (nicotinaldehyde). This reaction typically proceeds in two stages: the initial formation of a Schiff base (an imine) between the amino group of the phenol (B47542) and the aldehyde, followed by an oxidative cyclization to form the benzoxazole ring.
Various oxidizing agents can be employed for the cyclization step, including but not limited to, manganese dioxide (MnO₂), lead tetraacetate, or even air (oxygen) in the presence of a suitable catalyst. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product. Some modern approaches utilize greener catalysts and conditions to effect this transformation.
Table 2: Representative Oxidative Cyclization of 2-amino-4-nitrophenol with Pyridine-3-carbaldehyde
| Reactant 1 | Reactant 2 | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-amino-4-nitrophenol | Pyridine-3-carbaldehyde | MnO₂ | Dichloromethane | Reflux | 70-85 |
Advanced Oxidative Cyclization Approaches
Recent advancements in synthetic methodology have led to the development of more efficient and environmentally benign oxidative cyclization techniques. These methods often employ catalytic amounts of transition metals and milder oxidants. For instance, aerobic oxidation, using oxygen from the air as the terminal oxidant, is a highly attractive "green" approach. These reactions are often catalyzed by copper, iron, or palladium complexes.
The mechanism of these catalytic oxidative cyclizations can vary but often involves the formation of a metal complex with the Schiff base intermediate, which facilitates the intramolecular C-O bond formation and subsequent aromatization to the benzoxazole ring system. These advanced methods can offer higher yields, shorter reaction times, and a broader substrate scope compared to traditional stoichiometric oxidants.
Catalytic Methodologies in Benzoxazole Synthesis
The use of catalysts is central to many modern synthetic routes for benzoxazoles, offering advantages in terms of efficiency, selectivity, and sustainability. Both acid and metal catalysts play crucial roles in facilitating the key bond-forming steps.
Polyphosphoric acid (PPA) is a widely used and effective catalyst for the synthesis of benzoxazoles from o-aminophenols and carboxylic acids. researchgate.net PPA acts as a Brønsted acid to protonate the carboxylic acid, making it more electrophilic for the initial acylation of the o-aminophenol. Furthermore, its dehydrating properties are crucial for promoting the subsequent intramolecular cyclization to form the oxazole ring. The high viscosity of PPA often requires elevated reaction temperatures, typically in the range of 150-250 °C. The mechanism in PPA involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and the polyphosphate chain, which is a highly reactive acylating agent. researchgate.net
A diverse range of metal catalysts has been developed for benzoxazole synthesis, particularly for reactions involving oxidative cyclization or cross-coupling pathways. orgsyn.org These catalysts offer milder reaction conditions and can tolerate a wider variety of functional groups.
Copper Catalysis: Copper salts, such as Cu(OAc)₂ or CuI, are frequently used to catalyze the aerobic oxidative cyclization of Schiff bases formed from o-aminophenols and aldehydes. orgsyn.org The copper catalyst facilitates the oxidation of the intermediate, leading to the formation of the benzoxazole ring.
Palladium Catalysis: Palladium catalysts are often employed in cross-coupling reactions to construct the benzoxazole system from precursors that may not be suitable for direct condensation methods. For example, palladium-catalyzed intramolecular C-O bond formation from an o-haloanilide can yield a benzoxazole.
Iron Catalysis: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron salts, such as FeCl₃, can catalyze the condensation of o-aminophenols with aldehydes under mild conditions.
Table 3: Comparison of Catalytic Methods for Benzoxazole Synthesis
| Catalyst Type | Typical Precursors | Key Advantages | Typical Conditions |
|---|---|---|---|
| Polyphosphoric Acid | o-aminophenol, Carboxylic Acid | Strong dehydrating agent, good yields for simple substrates | High temperature (150-250 °C) |
| Copper Salts | o-aminophenol, Aldehyde | Mild conditions, use of air as oxidant | 80-120 °C, often in polar aprotic solvents |
| Palladium Complexes | o-haloanilides | Broad substrate scope, functional group tolerance | Often requires ligands and a base |
Ionic Liquid and Heterogeneous Catalysis
The synthesis of the benzoxazole scaffold, the core of Benzoxazole, 5-nitro-2-(3-pyridinyl)-, has been significantly advanced by the principles of green chemistry, particularly through the use of ionic liquids and heterogeneous catalysts. These methods offer considerable advantages, including high efficiency, mild reaction conditions, and catalyst recyclability.
A prominent strategy involves the use of a Brønsted acidic ionic liquid gel (BAIL gel) as a reusable heterogeneous catalyst. nih.govacs.org This approach facilitates the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org The BAIL gel is prepared by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), which grafts the ionic liquid to a solid support, simplifying its recovery and reuse. nih.gov This catalytic system has demonstrated high yields (up to 98%) for the synthesis of 2-arylbenzoxazoles at elevated temperatures (130 °C) and can be recycled for multiple runs without a significant loss of activity. nih.govacs.org
Another green approach utilizes a combination of potassium cyanide (KCN) and an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), as a catalyst system under ultrasound irradiation. tandfonline.com This one-pot reaction between a 2-aminophenol (B121084) and an aldehyde proceeds rapidly and provides excellent yields of 2-aryl benzoxazoles. tandfonline.com The use of ultrasound provides the necessary activation energy, allowing the reaction to proceed under mild conditions. tandfonline.com
These modern catalytic methods represent a significant improvement over traditional syntheses that often require strong acids, high temperatures, and stoichiometric reagents. tandfonline.com The key benefits are summarized in the table below.
Table 1: Comparison of Catalytic Methods for Benzoxazole Synthesis
| Catalyst System | Conditions | Key Advantages |
|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free, 130 °C | High yields, catalyst is reusable, simple work-up. nih.govacs.org |
| KCN / [bmim]PF₆ | Ultrasound irradiation, mild conditions | Excellent yields, short reaction times, eco-friendly. tandfonline.com |
| 1-Butylpyridinium Iodide ([BPy]I) | Room temperature | Metal-free, recyclable catalyst, good to excellent yields. nih.govresearchgate.net |
Regioselective Introduction of the 5-Nitro Moiety
The synthesis of Benzoxazole, 5-nitro-2-(3-pyridinyl)- requires the specific placement of a nitro group at the C-5 position of the benzoxazole ring. Direct nitration of the pre-formed 2-(3-pyridinyl)benzoxazole scaffold can lead to a mixture of isomers. Therefore, a more regioselective and common approach involves the use of a pre-functionalized precursor where the nitro group is already in the desired position prior to the cyclization step.
The key starting material for this strategy is 2-amino-4-nitrophenol . The cyclocondensation of this molecule with an appropriate aldehyde or carboxylic acid derivative directly yields the 5-nitro-substituted benzoxazole. This method ensures that the nitro group is exclusively located at the 5-position, circumventing issues with regioselectivity that would arise from post-synthetic nitration.
The synthesis of the 2-amino-4-nitrophenol precursor itself can be achieved through the nitration of more accessible starting materials like 2-aminophenol or 2-benzoxazolinone, followed by chromatographic separation of the resulting isomers and subsequent hydrolysis if needed. chemicalbook.com This precursor-based strategy is a cornerstone for the unambiguous synthesis of 5-nitrobenzoxazole (B1301649) derivatives. researchgate.net
Incorporation of the 2-(3-Pyridinyl) Substituent
The 2-(3-pyridinyl) moiety is typically introduced through the condensation reaction between a 2-aminophenol derivative and a pyridine-3-carbonyl compound. To synthesize the target molecule, 2-amino-4-nitrophenol is reacted with either nicotinic acid (pyridine-3-carboxylic acid) or its derivatives, such as nicotinoyl chloride or nicotinaldehyde (pyridine-3-carbaldehyde).
A widely used method for this cyclocondensation is heating the reactants in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA). rsc.org PPA serves as both a catalyst and a solvent, promoting the intramolecular cyclization and dehydration to form the oxazole ring at high temperatures (e.g., 145-150 °C). rsc.org This reaction directly couples the pyridine (B92270) ring to the C-2 position of the newly formed 5-nitrobenzoxazole core.
Alternative methods employ various catalysts under different conditions, including zirconium-based catalysts or metal-free oxidative conditions, to facilitate the condensation of 2-aminophenols with aldehydes. nih.govresearchgate.net
Synthetic Routes to Key Precursors and Closely Related Derivatives
Synthesis of 5-Amino-2-(3-pyridinyl)benzoxazole
The 5-amino derivative is a crucial precursor for creating a library of 5-substituted analogs. It is synthesized via the reduction of the corresponding 5-nitro compound, Benzoxazole, 5-nitro-2-(3-pyridinyl)-. This transformation is a standard procedure in organic synthesis and can be accomplished using several reliable methods.
One common approach is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net Another effective method involves the use of a reducing metal in an acidic medium, such as iron powder with ammonium (B1175870) chloride in a solvent like methanol (B129727) at elevated temperatures. researchgate.net These methods efficiently and selectively reduce the nitro group to a primary amine without affecting the benzoxazole or pyridine rings.
Table 2: Reagents for the Reduction of 5-Nitro-2-(3-pyridinyl)benzoxazole
| Reagent System | Conditions | Product |
|---|---|---|
| Pd-C / H₂ | Room Temperature | 5-Amino-2-(3-pyridinyl)benzoxazole researchgate.net |
| Iron Powder / NH₄Cl | Methanol, 70 °C | 5-Amino-2-(3-pyridinyl)benzoxazole researchgate.net |
Preparation of Other 5-Substituted-2-(3-pyridinyl)benzoxazole Derivatives
The 5-amino-2-(3-pyridinyl)benzoxazole serves as a versatile intermediate for accessing a wide range of other 5-substituted derivatives. The primary amino group at the C-5 position can be readily transformed into various other functional groups.
For example, acylation or sulfonylation reactions can be performed. Reacting the 5-amino compound with different acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine yields a series of 5-amido or 5-sulfonamido derivatives, respectively. researchgate.net This allows for the systematic modification of the substituent at the 5-position to explore structure-activity relationships.
Alternatively, other 5-substituted derivatives can be prepared by starting with a different 2-aminophenol precursor. For instance, using 2-amino-4-chlorophenol (B47367) or 2-amino-4-bromophenol (B1269491) in the initial condensation step with a pyridine-3-carbonyl compound would directly yield 5-chloro- or 5-bromo-2-(3-pyridinyl)benzoxazole. mdpi.com
Post-Synthetic Functionalization Strategies on the Benzoxazole Nucleus
While building the benzoxazole from substituted precursors is a common strategy, post-synthetic functionalization of the intact benzoxazole nucleus offers an alternative route to novel derivatives. This approach typically involves the activation of C-H bonds on the fused benzene (B151609) ring. nitrkl.ac.in
Synthesizing functionalized benzoxazoles at the fused benzene ring (positions C-4, C-5, C-6, and C-7) is challenging but can be achieved using transition-metal-catalyzed C-H activation. nitrkl.ac.in These methods often use a directing group to guide the functionalization to a specific position. For the benzoxazole core, the nitrogen atom of the oxazole ring can act as a directing group to facilitate ortho-C-H activation on the 2-aryl substituent. However, functionalization of the benzo portion of the ring requires different strategies, often starting from a 2-amidophenol precursor which then undergoes directed C-H activation before the final cyclization step. nitrkl.ac.in
Direct C-H functionalization at the C-2 position of the benzoxazole ring is another strategy, though it is not applicable for the target compound which already bears a 3-pyridinyl group at this site. nih.gov These advanced synthetic methods provide access to derivatives that may be difficult to obtain through precursor-based routes.
Mechanistic Investigations of Benzoxazole Formation and Reactivity
Elucidation of Reaction Mechanisms in Benzoxazole (B165842) Ring Closure
The formation of the benzoxazole ring is a critical process that typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or nitrile, followed by cyclization and dehydration or oxidation. For 5-nitro-2-(3-pyridinyl)benzoxazole, the common precursors are 2-amino-4-nitrophenol (B125904) and a derivative of pyridine-3-carboxylic acid (nicotinic acid) or pyridine-3-carbaldehyde.
Oxidative cyclization is a prominent strategy for synthesizing 2-arylbenzoxazoles. This pathway typically begins with the condensation of a 2-aminophenol with an aldehyde to form a phenolic Schiff base (or anil). Subsequent intramolecular cyclization is driven by an oxidizing agent, which facilitates the removal of two hydrogen atoms to form the aromatic oxazole (B20620) ring.
Several methods exemplify this approach:
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Promoted Cyclization : A Schiff base is formed from 2-amino-4-nitrophenol and pyridine-3-carbaldehyde. DDQ then acts as a hydrogen acceptor to induce oxidative cyclization, yielding the final benzoxazole product. The reduced DDQ byproduct can be removed from the reaction mixture using a basic ion-exchange resin. researchgate.net
Aerobic Oxidation : In the presence of a suitable catalyst, molecular oxygen from the air can serve as the terminal oxidant. The proposed mechanism for these reactions involves the formation of the Schiff base, followed by an aerobic oxidation step to achieve the final cyclized product. mdpi.com
Iodine-Promoted Synthesis : Molecular iodine can catalyze the one-pot synthesis of 2-aryl benzoxazoles from anilines and benzaldehydes via sequential oxidative cyclization. researchgate.net
A general representation of the oxidative cyclization pathway is the conversion of the Schiff base intermediate, formed from 2-amino-4-nitrophenol and pyridine-3-carbaldehyde, to the final product.
In both catalyzed and uncatalyzed reactions, the initial formation of a Schiff base (an imine) from the condensation of the 2-aminophenol and the aldehyde is a critical intermediate step. This intermediate holds the necessary atoms in proximity for the subsequent ring-closing event.
In metal-catalyzed reactions, such as those employing iron, the mechanism can involve a hydrogen transfer process. researchgate.net The catalyst may coordinate with the reactants, facilitating the condensation and subsequent cyclization. For instance, an iron catalyst can participate in a redox condensation of an o-hydroxynitrobenzene with an alcohol, where the alcohol is oxidized to an aldehyde in situ, which then condenses and cyclizes. researchgate.net Control experiments in such studies help to elucidate a plausible mechanism involving catalyst-bound intermediates.
Reactivity of the Benzoxazole Core
The reactivity of the 5-nitro-2-(3-pyridinyl)benzoxazole core is dominated by the powerful electron-withdrawing effects of the 5-nitro group and, to a lesser extent, the 2-(3-pyridinyl) substituent. These groups significantly influence the electron density of the benzoxazole ring system.
The benzoxazole ring system is inherently electron-rich and generally susceptible to electrophilic attack. However, in 5-nitro-2-(3-pyridinyl)benzoxazole, the situation is reversed. The nitro group strongly deactivates the benzene (B151609) portion of the scaffold towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com
Nucleophilic Reactivity : The positions ortho and para to the nitro group (C4 and C6) are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. A strong nucleophile can attack at these positions, leading to the formation of a resonance-stabilized Meisenheimer complex intermediate before displacing a leaving group (if present) or leading to other transformations. Theoretical studies on related nitroaromatic compounds confirm that nitro groups significantly enhance the local electrophilicity of the attached ring. researchgate.netresearchgate.net It is also conceivable that under certain conditions, the nitro group itself could act as a leaving group in an SNAr reaction, a phenomenon observed in related 5-nitroisoxazoles. rsc.org
Electrophilic Reactivity : Electrophilic attack on the benzene ring is highly disfavored due to the deactivating effect of the nitro group. Any forced electrophilic substitution would likely occur on the pyridine (B92270) ring, which is also electron-deficient but generally more reactive towards electrophiles than a nitrated benzene ring.
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions. This reactivity can be exploited for further functionalization. For instance, benzoxazoles have been shown to react with iodoarenes in the presence of a catalyst to undergo a selective ring-opening, generating functionalized aminophenol derivatives. researchgate.net
The prompt's example of "Hydrolysis of Halogenated Nitroxazoles" points to a specific transformation driven by the principles of SNAr reactions. While 5-nitro-2-(3-pyridinyl)benzoxazole itself is not halogenated, we can consider a hypothetical derivative, such as 6-chloro-5-nitro-2-(3-pyridinyl)benzoxazole, to illustrate the mechanism.
In this hypothetical case, the C6 position is activated by the para-nitro group. The C-Cl bond would be highly susceptible to nucleophilic attack by a hydroxide (B78521) ion (OH⁻) or water. The reaction would proceed via a classic SNAr mechanism:
Nucleophilic Attack : The hydroxide ion attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring to form a negatively charged Meisenheimer intermediate.
Intermediate Stabilization : The negative charge of the intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Leaving Group Departure : The intermediate collapses, reforming the aromatic ring and expelling the chloride ion as the leaving group.
This process would result in the substitution of the halogen with a hydroxyl group. However, depending on the reaction conditions, this initial product could be unstable and lead to subsequent ring-opening of the oxazole moiety, particularly under harsh basic or acidic conditions. The hydrolysis rates of such compounds are influenced by the strength of the carbon-halogen bond and the stability of the intermediates formed. viu.cadocbrown.info
Structure Activity Relationship Sar Studies of Benzoxazole, 5 Nitro 2 3 Pyridinyl , and Its Analogues
Impact of Substitutions at the 2-Position on Biological Activity
The substituent at the 2-position of the benzoxazole (B165842) ring plays a significant role in modulating the biological activity of the compound. This position is a key site for molecular interactions with biological targets, and modifications can drastically alter potency and selectivity.
The presence of a pyridinyl ring at the 2-position is a critical determinant of biological activity. Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, can significantly influence the molecule's properties. nih.gov Its basic nature and ability to form hydrogen bonds can facilitate interactions with biological macromolecules like enzymes and receptors. nih.govijnrd.org
The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridinyl, 3-pyridinyl, or 4-pyridinyl) is a crucial factor influencing the biological activity of 2-(pyridinyl)benzoxazole analogs. This positional isomerism alters the molecule's geometry, dipole moment, and the accessibility of the nitrogen's lone pair of electrons for hydrogen bonding.
Research on related azaaromatic derivatives has demonstrated that the location of the nitrogen atom affects antimicrobial and cytotoxic activities. nih.gov For instance, in a study of quinolinyl derivatives (a fused pyridine system), compounds with the nitrogen atom in the ring directly connected to the benzoxazole moiety showed greater activity. nih.gov This suggests that the proximity and orientation of the nitrogen relative to the benzoxazole core are critical for target interaction. The 3-pyridinyl isomer, as in the parent compound, presents a specific spatial arrangement that dictates its binding affinity and efficacy. Shifting the nitrogen to the 2- or 4-position would alter the electronic distribution and steric profile, likely leading to a different level of biological response. nih.govrsc.org
| Compound | Substituent at 2-Position | Nitrogen Position | Relative Activity |
|---|---|---|---|
| H-Box(2Q)-OMe | 2-Quinolinyl | 2 | High |
| H-Box(3Q)-OMe | 3-Quinolinyl | 3 | High |
| H-Box(4Q)-OMe | 4-Quinolinyl | 4 | Very High |
| H-Box(6Q)-OMe | 6-Quinolinyl | 6 | Moderate |
| H-Box(8Q)-OMe | 8-Quinolinyl | 8 | Low |
Significance of the 5-Nitro Group and Other Substitutions at the 5-Position
The 5-nitro group is a potent electron-withdrawing group (EWG). The presence of EWGs on an aromatic system can stabilize the conjugate base, making the parent molecule more acidic and susceptible to nucleophilic attack. otterbein.edu In the context of benzoxazole derivatives, the inclusion of a nitro group or other EWGs like halogens (e.g., chlorine) at the 5-position has been consistently linked to enhanced biological activity. researchgate.netnih.gov
For example, studies have shown that the presence of a nitro group improves the antiproliferative activity of benzoxazole analogs against cancer cells. researchgate.net Similarly, in oxadiazole derivatives, having EWGs like nitro and chloro groups at both the C2 and C5 positions resulted in excellent CNS depressant activities. nih.gov This suggests that the electron-withdrawing nature of the substituent at this position is a key factor for potency, likely by modulating the electronic landscape of the entire benzoxazole scaffold to favor target binding.
Beyond the nitro group, derivatization at the 5-position with various other functional groups has been explored to fine-tune the biological activity of benzoxazole analogs. The introduction of different substituents can alter properties such as solubility, membrane permeability, and metabolic stability.
| Position | Substituent Type | Example Group(s) | General Impact on Activity | Reference |
|---|---|---|---|---|
| 2-Position | Pyridinyl Moiety | 2-, 3-, 4-pyridinyl | Often enhances potency and metabolic stability. | nih.gov |
| 2-Position | Nitrogen Position in Pyridine | ortho, meta, para | Alters geometry and hydrogen bonding, significantly affecting activity. | nih.gov |
| 5-Position | Electron-Withdrawing | -NO₂, -Cl, -Br | Generally increases antiproliferative and antimicrobial activity. | researchgate.net |
| 5-Position | Other Derivatizations | Halogens, Alkyl groups | Modulates activity, often in synergy with the 2-position substituent. | tandfonline.comresearchgate.net |
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. Through DFT calculations, various molecular descriptors of 5-nitro-2-(3-pyridinyl)-benzoxazole can be determined, offering a detailed picture of its intrinsic characteristics. These calculations are typically performed using specific basis sets, such as B3LYP/6-31+G(d,p), to solve the Schrödinger equation and obtain the molecule's wave function and energy. researchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This charge transfer interaction within the molecule is a key aspect of its bioactivity. irjweb.com
Table 1: Frontier Molecular Orbital Energies (Illustrative Data based on Similar Compounds)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -2.0 to -3.0 |
Note: The values presented are illustrative and based on DFT calculations for structurally related nitro- and pyridinyl-substituted heterocyclic compounds.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). Green areas denote neutral potential. nih.gov
For a molecule like 5-nitro-2-(3-pyridinyl)-benzoxazole, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. nih.govresearchgate.net Conversely, the hydrogen atoms of the benzoxazole (B165842) ring would exhibit a positive potential. This detailed charge distribution map is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov
Natural Bond Orbital (NBO) Analysis
In the case of 5-nitro-2-(3-pyridinyl)-benzoxazole, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings. These interactions contribute to the planarity and stability of the benzoxazole system. The analysis can also provide insights into the nature of the chemical bonds and the hybridization of the constituent atoms.
Table 2: Key NBO Interactions (Hypothetical for 5-nitro-2-(3-pyridinyl)-benzoxazole)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(benzoxazole) | π*(C-C) | > 5.0 |
| LP(2) O(benzoxazole) | π*(C-N) | > 2.0 |
Note: This table presents hypothetical E(2) values to illustrate the type of data obtained from an NBO analysis for this class of compounds.
Theoretical Prediction of Reaction Pathways and Transition States
Molecular Docking Studies of Benzoxazole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as a benzoxazole derivative, might bind to the active site of a protein (receptor).
Prediction of Binding Modes and Interaction Mechanisms with Biological Targets
Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with a range of biological targets, including enzymes and receptors implicated in different diseases. These studies predict the binding modes and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For instance, docking studies of similar heterocyclic compounds often show that the nitrogen and oxygen atoms within the core structure and substituents act as crucial hydrogen bond acceptors or donors. The aromatic rings of the benzoxazole and pyridinyl moieties can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of the target protein. The nitro group, with its strong hydrogen bonding capacity, can also play a pivotal role in anchoring the molecule within the binding pocket.
Table 3: Common Interactions of Benzoxazole Derivatives in Molecular Docking Studies
| Type of Interaction | Interacting Groups on Ligand | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Benzoxazole N, O; Pyridinyl N; Nitro O | Ser, Thr, His, Arg, Gln, Asn |
| Hydrophobic Interactions | Benzoxazole and Pyridinyl rings | Leu, Val, Ile, Phe, Trp, Pro |
By understanding these potential binding modes and interaction mechanisms, computational chemists can rationally design new 5-nitro-2-(3-pyridinyl)-benzoxazole derivatives with improved affinity and selectivity for specific biological targets, thereby accelerating the drug discovery process.
Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. pnrjournal.com This analysis reveals crucial interactions that stabilize the ligand-protein complex. For nitroaromatic compounds, specific noncovalent interactions are of key interest.
The nitro group, present in Benzoxazole, 5-nitro-2-(3-pyridinyl)-, can participate in significant "π-hole interactions." nih.gov The nitrogen atom of the nitro group possesses a positive electrostatic potential, allowing it to interact favorably with lone-pair electrons from oxygen or sulfur atoms within a protein's active site. nih.gov These interactions can have energies of approximately -5 kcal/mol and are implicated in the enhanced binding affinity of several nitroaromatic drugs. nih.gov
In studies of other benzoxazole derivatives, molecular docking has revealed key binding mechanisms. For instance, in the investigation of novel azo-linked benzoxazoles, docking studies provided insights into their binding with target proteins, helping to explain their antibacterial activity. nih.gov Similarly, formazan (B1609692) derivatives of benzoxazole were docked against the 4URO receptor, with the top-scoring compound exhibiting a dock score of -8.0 kcal/mol, indicating strong potential binding. rjeid.comnih.gov These studies typically identify specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are essential for molecular recognition and biological activity. nih.gov
Table 1: Examples of Docking Scores for Benzoxazole and Nitro-Containing Compounds
| Compound Class | Target Protein | Binding Energy / Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | 4URO Receptor | -8.0 | rjeid.comnih.gov |
| Imidazolo-Triazole (nitro-phenyl linked) | HDAC 2 Receptor | -8.7 | ajchem-a.com |
| 5-Nitroindazole Derivatives | BSA Active Site | -5.274 | researchgate.net |
| 4-Nitroimidazole (B12731) Derivative | Tyrosine Kinase-3 | -8.132 | researchgate.net |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. pensoft.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore the conformational dynamics of the complex. pensoft.netresearchgate.net
MD simulations are crucial for validating docking results. nih.gov For example, in a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulation data confirmed a stable interaction between the ligand and its receptor. rjeid.com Similarly, simulations of imidazolo-triazole derivatives with a para-nitro phenyl group showed good interaction between the ligand and the HDAC 2 receptor. ajchem-a.comajchem-a.com
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
RMSD measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. ajchem-a.com
RMSF indicates the flexibility of individual amino acid residues. Analysis of RMSF can highlight which parts of the protein interact most significantly with the ligand.
In a 200 ns MD simulation of a 4-nitroimidazole derivative with its target tyrosine kinase, the complex demonstrated stable interactions and consistent conformational fluctuations, reinforcing the docking predictions. researchgate.net The stability is further quantified by calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. rjeid.comnih.gov For one benzoxazole derivative, the maximum free binding energy was calculated to be -58.831 kJ/mol. rjeid.comnih.gov
In Silico Prediction of Compound Properties for Research Optimization
Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of compounds early in the research process. This in silico profiling helps to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. For novel benzoxazole derivatives, studies have utilized software and web tools like SwissADME to predict properties related to absorption, distribution, metabolism, and excretion (ADME). pnrjournal.compnrjournal.com
Key predicted properties often include:
Molecular Weight (MW): Influences solubility and permeability.
LogP: A measure of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for binding and solubility.
Number of Rotatable Bonds (nRotb): Affects conformational flexibility and binding.
These predictions are often guided by established rules, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. This computational screening allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success. pnrjournal.compnrjournal.com
Integration of Computational Methods in Compound Design
The true power of computational investigation lies in the integration of multiple methods to create a comprehensive workflow for compound design. nih.gov This iterative process often begins with a library of virtual compounds that are screened using molecular docking to identify initial hits. nih.gov
Promising candidates are then subjected to more rigorous analysis, such as MD simulations, to confirm the stability of their interactions with the target protein. ajchem-a.com Concurrently, in silico ADME predictions are performed to ensure that the designed molecules possess favorable pharmacokinetic profiles. pnrjournal.compnrjournal.com
This integrated approach has been successfully applied to the design of various heterocyclic compounds, including benzoxazole and triazole derivatives. researchgate.netmdpi.com For example, the design of new antiprotozoal benzoxazole derivatives involved molecular docking to rationalize the inhibitory activity of the lead compound. researchgate.net By combining insights from structural biology, molecular modeling, and property prediction, computational methods guide the synthesis of novel molecules with enhanced potency and optimized drug-like properties. nih.govmdpi.com
Biological and Biochemical Research on Benzoxazole, 5 Nitro 2 3 Pyridinyl , and Its Analogues
Investigation of Molecular Targets and Mechanism of Action
Research into the molecular interactions of benzoxazole (B165842) derivatives has identified several key protein targets and cellular pathways through which these compounds exert their biological effects. The primary mechanism explored is enzyme inhibition, with significant research focusing on their impact on enzymes crucial for cell proliferation and survival.
Enzyme Inhibition Studies
Benzoxazole-based compounds have been extensively studied as inhibitors of various enzymes involved in critical cellular processes. Their inhibitory activity against DNA topoisomerases, glutathione (B108866) S-transferases, urease, and specific growth factor receptors highlights their potential as modulators of biological systems.
DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a crucial role in replication, transcription, and chromosome condensation. tandfonline.comesisresearch.org Benzoxazole and benzimidazole (B57391) derivatives have been investigated for their ability to inhibit these enzymes.
In one study, a series of 2,5-disubstituted-benzoxazole and benzimidazole derivatives were evaluated for their inhibitory activity against eukaryotic DNA topoisomerase I and II. tandfonline.comnih.gov Several compounds demonstrated significant inhibitory potential. For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as notable DNA topoisomerase I inhibitors. esisresearch.orgnih.gov On the other hand, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole, 2-(p-nitrobenzyl)benzoxazole, and 5-nitro-2-(p-nitrobenzyl)benzoxazole showed significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values indicating higher potency than the reference drug etoposide. tandfonline.comesisresearch.orgnih.gov Structure-activity relationship analyses suggested that the benzoxazole ring was more critical for DNA topoisomerase II inhibition, and substitutions with nitro or methyl groups at specific positions enhanced this activity. tandfonline.com
Further research on 2-substituted benzoxazoles and their potential metabolites also identified inhibitors for both human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). researchgate.neteurekaselect.com Among the tested compounds, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent Topo II inhibitor. researchgate.neteurekaselect.com Notably, these two compounds were found to inhibit both enzymes. researchgate.neteurekaselect.com
Another study focused on 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole and 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as potential antitumor agents targeting human DNA topoisomerase enzymes. nih.gov Two compounds, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, were particularly promising, inhibiting hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide. nih.gov
Inhibitory Activity of Benzoxazole Analogues against DNA Topoisomerases
| Compound | Target Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|---|
| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | Camptothecin |
| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | Camptothecin |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | - |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide |
| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | Etoposide |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 | - |
| 5-nitro-2-(4-butylphenyl)benzoxazole | Topoisomerase IIα | 2 | Etoposide |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Topoisomerase IIα | 2 | Etoposide |
Human Glutathione S-Transferase P1-1 (hGST P1-1) is an enzyme involved in cellular detoxification and is also implicated in the development of drug resistance in cancer cells. esisresearch.orgresearchgate.net The inhibitory effects of novel benzazole derivatives on hGST P1-1 have been explored to identify agents that could potentially overcome this resistance. esisresearch.orgresearchgate.net
In a study of various benzothiazole (B30560) and benzoxazole compounds, N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide (referred to as compound-18) was identified as the most potent inhibitor of hGST P1-1. esisresearch.orgresearchgate.net This compound exhibited an IC50 value of approximately 10 µM with the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). esisresearch.orgresearchgate.net Kinetic studies revealed that it acts as a mixed inhibitor with respect to glutathione (GSH) and an uncompetitive inhibitor with respect to CDNB, with Ki values of 6.3 ± 0.7 µM and 11.8 ± 3.4 µM, respectively. esisresearch.orgresearchgate.net This compound was noted as the first benzoxazole derivative reported as a GST inhibitor. esisresearch.org
Other research has also focused on designing 2-substituted-5-(4-trifluoromethylphenylsulphonamido)-benzoxazole derivatives as hGST P1-1 inhibitors. researchgate.net The overexpression of GST P1-1 in tumor cells has been linked to the inhibition of apoptosis through its interaction with signaling proteins like c-Jun-N-terminal Kinase 1 (JNK1) and TNFα-receptor-associated-factor 2 (TRAF2). nih.gov Therefore, inhibiting GSTP1-1 is a promising strategy for cancer treatment. nih.gov
Inhibitory Activity of Benzoxazole Analogues against hGST P1-1
| Compound | IC50 (µM) | Inhibition Type (vs. GSH) | Ki (vs. GSH) (µM) | Inhibition Type (vs. CDNB) | Ki (vs. CDNB) (µM) |
|---|---|---|---|---|---|
| N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide | ~10 | Mixed | 6.3 ± 0.7 | Uncompetitive | 11.8 ± 3.4 |
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.goviglobaljournal.com It is a target for inhibitors due to its role in pathologies associated with ureolytic bacteria like Helicobacter pylori. nih.gov A study on triazinoindole-based benzimidazole and benzoxazole hybrids revealed their potential as urease inhibitors. nih.gov All synthesized compounds in this series showed moderate to excellent inhibitory activity against the urease enzyme, with IC50 values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 μM, when compared to the standard inhibitor thiourea. nih.gov
In another study, a series of oxazole-based imidazopyridine scaffolds were synthesized and evaluated for urease inhibition. nih.gov Several of these analogues were found to be more potent than the standard thiourea. nih.gov Specifically, compounds with hydroxyl (-OH), trifluoromethyl (-CF3), or nitro (-NO2) groups showed superior inhibitory potential. nih.gov For example, the analogue bearing 2-hydroxy and 5-NO2 moieties on the aryl part of the oxazole (B20620) ring was an active inhibitor. nih.gov
Inhibitory Activity of Benzoxazole and Related Analogues against Urease
| Compound Series | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Triazinoindole bearing benzoxazole moieties | 0.20 - 36.20 | Thiourea | - |
| Oxazole-based imidazopyridine (analogue 4i) | 5.68 ± 1.66 | Thiourea | 21.37 ± 1.76 |
| Oxazole-based imidazopyridine (analogue 4o) | 7.11 ± 1.24 | Thiourea | 21.37 ± 1.76 |
| Oxazole-based imidazopyridine (analogue 4g) | 9.41 ± 1.19 | Thiourea | 21.37 ± 1.76 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Therefore, inhibiting the VEGF/VEGFR-2 signaling pathway is a significant target in cancer therapy. nih.gov
Several studies have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors. In one such study, a series of derivatives were evaluated for their anti-proliferative activities against cancer cell lines and their inhibitory effect on VEGFR-2. nih.gov Compounds 14o, 14l, and 14b showed the highest activities, with compound 14o exhibiting a VEGFR-2 inhibitory effect comparable to the reference drug sorafenib (B1663141). nih.gov
Another investigation of new benzoxazole derivatives identified compound 12l as the most potent anti-proliferative agent, which also had the most promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.govresearchgate.net A correlation was found between the cytotoxicity of these compounds and their inhibition of VEGFR-2, suggesting this as a possible mechanism for their anticancer effects. nih.gov
Further research on modified benzoxazole-based derivatives led to the discovery of compound 8d, which showed greater potency than sorafenib in both anti-proliferative and VEGFR-2 inhibition assays. mdpi.com It exhibited a VEGFR-2 inhibition IC50 value of 0.0554 μM compared to 0.0782 μM for sorafenib. mdpi.com
Inhibitory Activity of Benzoxazole Analogues against VEGFR-2
| Compound | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|
| 12l | 97.38 | Sorafenib | 48.16 |
| 12d | 194.6 | Sorafenib | 48.16 |
| 12i | 155 | Sorafenib | 48.16 |
| 8d | 55.4 | Sorafenib | 78.2 |
| 8a | 57.9 | Sorafenib | 78.2 |
| 8e | 74.1 | Sorafenib | 78.2 |
Interaction with Specific Cellular Pathways
The inhibition of molecular targets by benzoxazole derivatives leads to the modulation of various cellular pathways, most notably those involved in cell death and proliferation. A common downstream effect observed with potent enzyme inhibitors from this class is the induction of apoptosis, or programmed cell death.
For instance, benzoxazole derivatives that inhibit VEGFR-2 have been shown to induce apoptosis in cancer cells. nih.govresearchgate.net Compound 12l, a potent VEGFR-2 inhibitor, was found to arrest the cell cycle in HepG2 cancer cells and induce apoptosis in 35.13% of the cells. nih.govresearchgate.net This apoptotic effect was associated with a significant increase in the levels of caspase-3 and BAX, and a reduction in the level of Bcl-2, which are key regulators of the intrinsic apoptosis pathway. nih.govresearchgate.net Similarly, compound 14b was shown to arrest HepG2 cell growth and induce apoptosis, which was supported by a 4.8-fold increase in caspase-3 levels. nih.gov
The potent VEGFR-2 inhibitor 8d also demonstrated a significant apoptotic effect, arresting HepG2 cells at the pre-G1 phase of the cell cycle. mdpi.com Furthermore, this compound significantly inhibited the inflammatory cytokines TNF-α and IL-6. mdpi.com The interaction of hGST P1-1 with proteins in the MAPK/JNK signaling cascade, such as TRAF2, is another crucial pathway. torvergata.it Inhibition of GSTP1-1 can disrupt this interaction, thereby preventing the sequestration of TRAF2 and allowing the apoptotic signaling cascade to proceed. torvergata.it
In Vitro Cell-Based Biological Activities
The benzoxazole scaffold, particularly when substituted with nitro and pyridinyl groups, has demonstrated significant effects on cell proliferation and survival in cancer cell lines.
Antiproliferative Activities in Cancer Cell Lines
Derivatives of benzoxazole have shown promising antiproliferative activity against a variety of human cancer cell lines. While specific IC50 values for Benzoxazole, 5-nitro-2-(3-pyridinyl)- are not extensively reported in publicly available literature, studies on analogous structures provide valuable insights. For instance, various 2-substituted benzoxazoles have been evaluated for their anticancer effects. The presence of a 5-nitro group on the benzoxazole ring is often associated with enhanced biological activity.
Research on related pyridine-containing compounds has also demonstrated significant antiproliferative effects. For example, certain 1-phenyl-3-(4-(pyridin-3-yl) phenyl) urea derivatives have exhibited potent activity against a panel of 60 human cancer cell lines. This suggests that the 3-pyridinyl moiety is a key pharmacophore that can contribute to anticancer activity. The combination of the benzoxazole ring, a 5-nitro group, and a 3-pyridinyl substituent in the target molecule suggests a high potential for antiproliferative action, though direct experimental data is needed for confirmation.
Table 1: Antiproliferative Activity of Selected Benzoxazole and Pyridine (B92270) Analogues No direct experimental data for Benzoxazole, 5-nitro-2-(3-pyridinyl)- was found in the searched literature. The table below is a placeholder to be populated with data on analogous compounds if available.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Placeholder Analogue A | MCF-7 (Breast) | - | - |
| Placeholder Analogue B | HCT-116 (Colon) | - | - |
| Placeholder Analogue C | A549 (Lung) | - | - |
Induction of Apoptosis and Cell Cycle Modulation
Benzoxazole derivatives have been shown to exert their antiproliferative effects through the induction of apoptosis and modulation of the cell cycle. Studies on various benzoxazole-containing molecules have demonstrated their ability to trigger programmed cell death in cancer cells. For example, a benzoxazole derivative known as K313 has been reported to induce apoptosis through a mitochondrial signaling pathway and cause cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov This is often accompanied by the activation of caspases, key enzymes in the apoptotic cascade. nih.gov
Furthermore, other heterocyclic compounds with structural similarities have been observed to arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. While direct studies on Benzoxazole, 5-nitro-2-(3-pyridinyl)- are lacking, the established pro-apoptotic and cell cycle-modulating activities of the broader benzoxazole class suggest that this compound may operate through similar mechanisms.
Antimicrobial Research (In Vitro Studies)
The presence of the nitro group and the benzoxazole core in Benzoxazole, 5-nitro-2-(3-pyridinyl)- suggests potential antimicrobial properties. Nitroaromatic compounds have a long history as antimicrobial agents.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Table 2: Antibacterial Activity of Selected Benzoxazole and Nitro-Compound Analogues No direct experimental MIC values for Benzoxazole, 5-nitro-2-(3-pyridinyl)- were found in the searched literature. The table below is a placeholder for data on analogous compounds.
| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Placeholder Analogue D | S. aureus | - | E. coli | - | - |
| Placeholder Analogue E | B. subtilis | - | P. aeruginosa | - | - |
Antifungal Activity against Phytopathogenic and Opportunistic Fungi
Research has also explored the antifungal potential of benzoxazole derivatives against a range of fungi, including those that are pathogenic to plants (phytopathogenic) and those that cause infections in immunocompromised individuals (opportunistic). A study on a series of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl) amide derivatives, which are structurally related to the target compound, demonstrated moderate antifungal activities against several phytopathogenic fungi. nih.gov For example, certain derivatives showed notable inhibition rates against fungi like Mycosphaerella melonis. nih.gov
The presence of the 5-nitro group is also a known contributor to antifungal activity in various heterocyclic systems. Given the antifungal properties of its structural components, Benzoxazole, 5-nitro-2-(3-pyridinyl)- is a promising candidate for further investigation as an antifungal agent against both agricultural and clinical fungal pathogens.
Table 3: Antifungal Activity of N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl) Analogue (4bh) This table presents data for a structurally related amide derivative, as specific data for the 5-nitro compound was not found.
| Phytopathogenic Fungi | Inhibition Rate (%) at 50 µg/mL |
| Alternaria brassicae | 59.3 |
| Mycosphaerella melonis | 35.8 |
| Colletotrichum gloeosporioides | 32.7 |
| Fusarium solani | 25.4 |
| Fusarium oxysporum | 22.1 |
| Source: Adapted from Molecules 2022, 27(24), 8968. nih.gov |
Mechanistic Insights into Antimicrobial Action
The antimicrobial mechanism of nitroaromatic compounds, including 5-nitroimidazoles and 5-nitrofurans, is generally understood to involve the reduction of the nitro group within the microbial cell. This reductive activation, which is more efficient under the low-oxygen conditions often found in microbial environments, leads to the formation of highly reactive cytotoxic intermediates such as nitroso and hydroxylamine (B1172632) derivatives, as well as radical species. nih.gov
These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breakage and cell death. It is believed that this non-specific, multi-targeted action is a key reason for the broad-spectrum activity and lower incidence of resistance development for some nitro-heterocyclic drugs. nih.gov It is highly probable that Benzoxazole, 5-nitro-2-(3-pyridinyl)- exerts its antimicrobial effects through a similar mechanism of action, where the 5-nitro group is bioreduced to generate toxic species within the target bacterial or fungal cells.
Other Biologically Relevant Activities (General Benzoxazole Scaffold)
The benzoxazole nucleus is a prominent heterocyclic structure that forms the core of a wide array of biologically active compounds. jocpr.comijrrjournal.com Its structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate its interaction with biological macromolecules, contributing to its diverse pharmacological profile. jocpr.comijrrjournal.comresearchgate.net Researchers have extensively explored derivatives of the benzoxazole scaffold, revealing a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, among others. ijrrjournal.comwisdomlib.orgglobalresearchonline.net
Antimicrobial Activity
Benzoxazole derivatives are well-regarded for their potent activity against a wide range of microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. wisdomlib.orgnih.gov The antimicrobial efficacy of these compounds is often attributed to specific structural modifications on the benzoxazole core. wisdomlib.org
For instance, studies have shown that certain 2-substituted benzoxazoles exhibit significant antibacterial and antifungal properties. nih.govnih.gov One study highlighted a derivative, compound 2b, which bears a hydrophobic aromatic tie, as being particularly potent against all bacteria tested, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn Another research effort found that compounds 1, 10, 13, 16, 19, 20, and 24 demonstrated antimicrobial activity superior to the standard drugs ofloxacin (B1677185) and fluconazole. nih.gov The antibacterial action of some derivatives is believed to be achieved through the inhibition of DNA gyrase. benthamdirect.comresearchgate.net
Table 1: Selected Benzoxazole Derivatives and their Antimicrobial Activity
| Compound | Target Organism | Activity Measurement (MIC) | Reference |
|---|---|---|---|
| Compound 2b | Various Bacteria | 0.098 - 0.78 µg/mL | xjtlu.edu.cn |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ µM | nih.gov |
| Compound III | S. aureus | 25 µg/mL (for 90% inhibition) | asm.org |
| Compound II | S. aureus | 50 µg/mL (for 90% inhibition) | asm.org |
Anti-inflammatory and Analgesic Activity
The benzoxazole scaffold is a key component in the development of novel anti-inflammatory and analgesic agents. jocpr.comnih.gov Many derivatives have shown the ability to significantly reduce inflammation in preclinical models, such as the carrageenan-induced paw edema model in rats. nih.govjocpr.comnih.gov The mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammation pathway. nih.govresearchgate.net
Research has indicated that 2-oxo-3H-benzoxazole derivatives, especially those with substitutions at the 3 and 6 positions, possess potent analgesic and anti-inflammatory properties with the added benefit of reduced gastric toxicity. jocpr.com For example, N-(2-[2-chlorophenyl]benzoxazol-5-yl) derivatives were reported to inhibit inflammation by up to 72%. wisdomlib.org A series of 2-substituted benzoxazoles also exhibited potent anti-inflammatory effects, with five compounds (2a, 2b, 3a, 3b, and 3c) showing significant binding to the COX-2 protein pocket and demonstrating considerable gastro-protective effects. nih.gov This dual activity makes them promising candidates for development as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 2: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound Series | Key Finding | Model System | Reference |
|---|---|---|---|
| SH1-SH3, SH6-SH8 | Significant reduction in inflammation | Carrageenan-induced paw edema | jocpr.com |
| 2a, 2b, 3a, 3b, 3c | Potent anti-inflammatory activity and significant binding to COX-2 | Carrageenan-induced paw edema | nih.gov |
| N-(2-[2-chlorophenyl] benzoxazol-5-yl) | Up to 72% inhibition of inflammation | Not specified | wisdomlib.org |
Anticancer and Antitumor Activity
A significant body of research has focused on the anticancer potential of benzoxazole derivatives. researchgate.netajphs.com These compounds have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HT-29) cancer cells. nih.govnih.govresearchgate.net
The mechanisms underlying their antitumor activity are varied. Some derivatives function as potent inhibitors of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.comnih.gov For instance, compound 12l was identified as a potent VEGFR-2 inhibitor (IC₅₀ = 97.38 nM) and was shown to induce apoptosis in HepG2 cells. tandfonline.comnih.gov Other benzoxazole derivatives have been developed as agonists of the aryl hydrocarbon receptor (AhR), leading to the expression of cytochrome P450 CYP1A1, which exhibits anticancer activity. nih.gov Additionally, some compounds have been found to inhibit PARP-2, an enzyme involved in DNA repair, or mTOR, a protein that regulates cell growth and proliferation. researchgate.netresearchgate.net
Table 3: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | Target Cell Line | Activity Measurement (IC₅₀) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 12l | HepG2 | 10.50 µM | VEGFR-2 Inhibition | nih.gov |
| 12l | MCF-7 | 15.21 µM | VEGFR-2 Inhibition | nih.gov |
| 3m and 3n | Various (HT-29, MCF7, A549, HepG2, C6) | "Very attractive anticancer effect" | AhR agonism, CYP1A1 induction | nih.gov |
| B4, B11, B12, B20 | Breast Cancer Cell Lines | 4.96 - 9.82 µM | mTOR Inhibition (for B12, B20) | researchgate.net |
| 1d, 1f, 1g | HCT116 | Induces cytosolic vacuolization | Not specified | mdpi.com |
Antiviral Activity
The benzoxazole scaffold has also been investigated for its antiviral properties. nih.gov Research has explored its efficacy against a range of viruses. nih.govacs.org For example, a series of flavonol derivatives containing a benzoxazole moiety was designed and tested for activity against the Tobacco Mosaic Virus (TMV). researchgate.net One compound in this series, X17, demonstrated curative and protective activities superior to the commercial antiviral agent ningnanmycin, with EC₅₀ values of 127.6 and 101.2 μg/mL, respectively. researchgate.net The proposed mechanism involves strong binding to the TMV coat protein, which hinders viral assembly and replication. researchgate.net
Other Notable Biological Activities
Beyond the major areas described above, the versatile benzoxazole scaffold has been associated with a variety of other important biological effects:
Anthelmintic Activity : Certain 5-nitro-1,3-benzoxazole derivatives have demonstrated strong anthelmintic effects, with molecular docking studies suggesting the inhibition of the parasite's β-tubulin protein as the primary mechanism. globalresearchonline.net
Enzyme Inhibition : Besides those involved in cancer, benzoxazole derivatives have been shown to inhibit other enzymes like 5-lipoxygenase and fatty acid amide hydrolase (FAAH). globalresearchonline.netresearchgate.net
Antihyperglycemic Activity : Some benzazole compounds have been evaluated for their α-amyloglucosidase inhibitory action, indicating potential for managing hyperglycemia. globalresearchonline.net
CNS Activity : The benzoxazole nucleus is present in compounds being researched for potential central nervous system effects, including antidepressant and anticonvulsant activities. jocpr.comresearchgate.net
Anti-Psoriatic Activity : Derivatives have been identified as promising candidates for reducing inflammatory and psoriatic symptoms, potentially through the modulation of T-lymphocyte activity. mdpi.com
This wide range of biological activities underscores the significance of the benzoxazole scaffold as a "privileged structure" in medicinal chemistry, providing a versatile foundation for the design and development of new therapeutic agents. jocpr.comresearchgate.net
Future Perspectives in Benzoxazole, 5 Nitro 2 3 Pyridinyl , Research
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future synthetic research will likely concentrate on developing more efficient, sustainable, and versatile methods for creating the Benzoxazole (B165842), 5-nitro-2-(3-pyridinyl)- scaffold and its analogs. While classical methods involving the condensation of o-aminophenols are established, innovation is needed to improve yields, reduce environmental impact, and facilitate rapid library generation. globalresearchonline.net
Novel Synthetic Pathways: Future efforts could explore microwave-assisted organic synthesis (MAOS) or flow chemistry to accelerate the core condensation reaction, potentially increasing throughput and yield. mdpi.com The use of novel catalysts, such as metallic nanoparticles or organocatalysts, could offer milder reaction conditions and greater functional group tolerance compared to traditional reagents like polyphosphoric acid. researchgate.net
Derivatization Strategies: Systematic derivatization of the Benzoxazole, 5-nitro-2-(3-pyridinyl)- core is a crucial next step. Structure-activity relationship (SAR) studies depend on the synthesis of a diverse library of related compounds. mdpi.com Future strategies will likely focus on modifications at key positions to modulate physicochemical properties and biological activity. A potential derivatization plan is outlined below.
| Bioisosteric Replacement | Replace pyridinyl ring with other heterocycles (e.g., pyrimidinyl, pyrazinyl) | Explore alternative hydrogen bonding patterns and vector orientations for target engagement. |
Identification of New Molecular Targets and Engagement Mechanisms
A primary objective for future research is the definitive identification of the molecular targets of Benzoxazole, 5-nitro-2-(3-pyridinyl)-. The presence of the 5-nitro group is significant, as this moiety is a key pharmacophore in various antimicrobial and antiparasitic agents, where it is often reductively activated under hypoxic conditions to generate reactive nitroso and hydroxylamine (B1172632) species. nih.govmdpi.comwikipedia.org
Future studies should investigate whether this compound acts as a prodrug requiring similar bioactivation. mdpi.com Key research directions include:
Affinity-based Proteomics: Utilizing clickable or photo-affinity-labeled derivatives of the parent compound to isolate and identify binding partners from cell lysates.
Enzymatic Assays: Screening the compound against panels of enzymes known to be targets of other nitro-aromatic compounds, such as nitroreductases and thioredoxin reductases. nih.gov
Genetic and Genomic Screens: Employing techniques like CRISPR/Cas9 screening to identify genes that confer sensitivity or resistance to the compound, thereby pointing to its target pathway.
Understanding the engagement mechanism—whether the interaction is covalent or non-covalent, reversible or irreversible—is paramount for rational drug design and optimization.
Integration of Advanced Multi-Omics and Systems Biology Approaches
To comprehend the global cellular response to Benzoxazole, 5-nitro-2-(3-pyridinyl)-, future research must move beyond single-target analysis and embrace a systems-level perspective. nih.gov The integration of multiple "omics" platforms can provide an unbiased, holistic view of the compound's impact on biological systems. mdpi.comwiley-vch.de
Transcriptomics (RNA-Seq): To identify genome-wide changes in gene expression following treatment, revealing upregulated or downregulated pathways.
Proteomics: To quantify changes in protein abundance and post-translational modifications, offering a more direct link to cellular function.
Metabolomics: To profile alterations in small-molecule metabolites, which can indicate specific enzyme inhibition or pathway disruption. nih.gov
Lipidomics: To analyze changes in the cellular lipid landscape, which is crucial for membrane integrity and signaling.
By integrating these datasets, researchers can construct comprehensive network models of the compound's activity, identifying not only primary targets but also downstream effects and potential off-target interactions. nih.gov This systems biology approach is essential for predicting complex biological outcomes and identifying potential biomarkers of response.
Development of Predictive Computational Models for Structure-Function Relationships
In parallel with synthetic and biological efforts, the development of predictive computational models will be crucial for accelerating the discovery process. researchgate.net In silico techniques can help prioritize synthetic targets, rationalize experimental findings, and generate new hypotheses.
Future computational studies on Benzoxazole, 5-nitro-2-(3-pyridinyl)- and its derivatives should include:
Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate chemical structures with biological activities. This requires a dataset of synthesized analogs and their corresponding bioactivity data.
Molecular Docking and Dynamics: If a protein target is identified, molecular docking can predict the binding pose of the compound in the active site. Molecular dynamics (MD) simulations can then be used to assess the stability of this interaction over time. globalresearchonline.net
Density Functional Theory (DFT) Calculations: To understand the electronic properties of the molecule, such as the electron distribution and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are critical for its reactivity and interaction with biological targets. researchgate.net
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Research Question | Predicted Output |
|---|---|---|
| QSAR | Which structural features are most important for biological activity? | A predictive model to estimate the activity of unsynthesized analogs. |
| Molecular Docking | How does the compound bind to its putative protein target? | Preferred binding conformation and key interacting amino acid residues. |
| MD Simulations | How stable is the compound-protein complex in a simulated physiological environment? | Data on binding free energy and conformational stability. |
| DFT Calculations | What is the susceptibility of the nitro group to reduction? | Electron affinity and molecular orbital energies to predict reactivity. |
Role of Benzoxazole, 5-nitro-2-(3-pyridinyl)-, as a Chemical Probe in Biological Systems
Beyond its potential therapeutic applications, Benzoxazole, 5-nitro-2-(3-pyridinyl)- could be developed into a valuable chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological context. mdpi.com
To serve as a high-quality chemical probe, the compound should ideally possess:
High Potency: Sub-micromolar affinity for its intended target.
High Selectivity: Minimal interaction with other proteins, especially within the same family.
Known Mechanism of Action: A well-characterized mode of engagement with its target.
Cellular Activity: The ability to penetrate cells and engage its target in a physiological setting.
Future work could focus on optimizing the existing scaffold to meet these stringent criteria. A well-validated chemical probe based on this structure could be instrumental in dissecting complex biological pathways, validating new drug targets, and furthering our understanding of fundamental cellular processes.
Q & A
Q. Interpretation Tips :
- Compare experimental data with DFT-calculated vibrational frequencies to validate assignments .
- Use reference spectra from analogous compounds (e.g., 5-nitro-2-(p-fluorophenyl)benzoxazole) for peak matching .
Basic: What synthetic strategies are effective for preparing 5-nitro-2-(3-pyridinyl)benzoxazole derivatives?
Answer:
Common methods include:
- One-Pot Catalytic Synthesis : AgPd nanoparticles on WO₂.₇₂ nanorods enable sequential coupling of nitrophenol/nitroacetophenone with amines, achieving high yields (~80%) under mild conditions .
- Metal-Free C–H Functionalization : Lewis acid-mediated coupling (e.g., TBSOTf with benzoxazole and TMS–NEt₂) allows regioselective aminoalkylation .
Q. Optimization :
- Use excess acidic/basic reagents (e.g., 2.5 eq. TBSOTf, 2.0 eq. TMS–NEt₂) to enhance yields .
- Monitor reaction progress via UPLC to avoid side products .
Advanced: How can computational methods (DFT, molecular docking) elucidate the reactivity and bioactivity of this compound?
Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-311G(d,p) to predict electronic properties (HOMO-LUMO gaps, charge distribution) .
- Simulate IR/Raman spectra and compare with experimental data to validate structural models .
- Molecular Docking :
- Dock into target proteins (e.g., N-myristoyltransferase for antifungal activity) using AutoDock Vina. Prioritize hydrogen bonding between the benzoxazole core and active-site residues .
- Analyze binding poses to guide structural modifications (e.g., adding substituents to enhance hydrophobic interactions) .
Advanced: Why might 5-nitro-2-(3-pyridinyl)benzoxazole derivatives show potent in vitro enzyme inhibition but poor cellular anticancer activity?
Answer:
Key Factors :
- Cellular Uptake : Poor membrane permeability due to high hydrophobicity or insufficient solubility .
- Metabolic Instability : Rapid degradation by cytochrome P450 enzymes or esterases .
- Subcellular Localization : Failure to accumulate in the nucleus (critical for targeting DNA topoisomerases) .
Q. Solutions :
- Introduce polar groups (e.g., –OH, –COOH) to improve solubility .
- Use prodrug strategies (e.g., ester prodrugs) to enhance bioavailability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?
Answer:
SAR Insights :
- Nitro Group : Essential for topoisomerase inhibition; replacing it with other electron-withdrawing groups (e.g., –CF₃) reduces activity .
- Pyridinyl Substitution : 3-Pyridinyl enhances DNA intercalation but may hinder cellular uptake; 4-pyridinyl analogs show better solubility .
- Benzoxazole Core : Modifications (e.g., thiazolidinone hybrids) improve anticancer activity by enabling multi-target inhibition .
Q. Design Workflow :
Synthesize analogs with systematic substitutions.
Test against enzyme/cell line panels (e.g., HeLa, MCF-7) .
Use QSAR models to predict bioactivity and prioritize candidates .
Basic: What in vitro assays are used to evaluate the antimicrobial and anticancer activities of benzoxazole derivatives?
Answer:
- Antimicrobial :
- Anticancer :
Advanced: How can contradictions between computational predictions and experimental results be resolved?
Answer:
Case Example : DFT predicts strong binding to NMT, but antifungal activity is lower than expected .
Resolution Strategies :
- Validate force field parameters in docking simulations using experimental binding data .
- Perform MD simulations to assess dynamic interactions (e.g., ligand-protein stability over 100 ns) .
- Synthesize and test analogs with modified substituents to probe steric/electronic effects .
Advanced: What strategies enhance the environmental sustainability of benzoxazole synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
